molecular formula C24H19BrN2O4 B3295455 3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide CAS No. 887888-50-8

3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B3295455
CAS No.: 887888-50-8
M. Wt: 479.3 g/mol
InChI Key: AMPZEWBGMSOYTJ-UHFFFAOYSA-N
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Description

3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is an organic compound belonging to the benzofuran carboxamides, featuring a complex structure with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps:

  • Step 1: Formation of 3-(3-bromobenzamido)benzofuran via amide bond formation between 3-bromobenzoic acid and benzofuranamine under coupling conditions.

  • Step 2: Reaction of the intermediate with 4-ethoxyaniline to form the final product.

Industrial Production Methods: In an industrial setting, scale-up synthesis might involve optimization of reaction conditions, such as temperature control, catalyst selection, and solvent use, to maximize yield and minimize cost and environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions affecting the benzofuran ring or the ethoxy group, leading to various oxidized derivatives.

  • Reduction: The amido or carboxamide groups can be reduced under appropriate conditions to yield different functionalized products.

  • Substitution: The bromine atom can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminium hydride.

  • Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of bases or catalysts.

Major Products: The products will depend on the reaction pathway, e.g., hydroxylated derivatives from oxidation, reduced amides from reduction, or substituted benzofurans from nucleophilic substitution.

Chemistry:

  • Catalysis: As a ligand in catalysis for organic transformations.

  • Material Science: Used in the design of novel organic materials for electronic applications.

Biology:

  • Bioactive Studies: Investigating its potential as a bioactive compound with therapeutic effects.

Medicine:

  • Drug Design: Exploring its structure for drug development due to its potential binding with biological targets.

Industry:

  • Polymer Synthesis: Application in producing high-performance polymers with specific chemical properties.

Mechanism of Action

The compound’s mechanism of action involves interaction with various molecular targets:

  • Binding: The functional groups facilitate binding with enzymes or receptors.

  • Pathways: It may influence biochemical pathways by modulating specific proteins or receptors.

Comparison:

  • Compared to other benzofuran carboxamides, it offers unique reactivity due to the bromine and ethoxy substituents.

  • Enhanced versatility in chemical reactions compared to simpler analogs.

Comparison with Similar Compounds

  • 3-(3-Chlorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide

  • 3-(3-Bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

  • 3-(3-Bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-acetamide

This article highlights the fundamental aspects of 3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide, its preparation, reactions, applications, mechanism of action, and how it compares to similar compounds.

Properties

IUPAC Name

3-[(3-bromobenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O4/c1-2-30-18-12-10-17(11-13-18)26-24(29)22-21(19-8-3-4-9-20(19)31-22)27-23(28)15-6-5-7-16(25)14-15/h3-14H,2H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPZEWBGMSOYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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